

Application Notes and Protocols for IHVR-19029 Administration in Animal Studies

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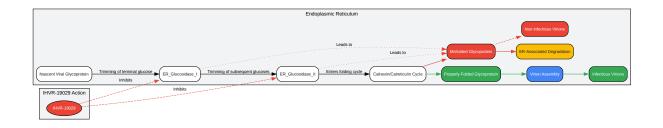
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the antiviral compound **IHVR-19029** in animal studies, based on currently available preclinical data. Detailed protocols for intraperitoneal and oral administration in murine models are provided, along with pharmacokinetic data and a summary of the compound's mechanism of action.

Mechanism of Action: ER α -Glucosidase Inhibition

IHVR-19029 is an iminosugar derivative that acts as a competitive inhibitor of host endoplasmic reticulum (ER) α -glucosidases I and II.[1][2] These enzymes are crucial for the proper folding of viral envelope glycoproteins of many enveloped viruses.[1] By inhibiting these glucosidases, **IHVR-19029** disrupts the normal processing of viral glycoproteins, leading to misfolding and subsequent degradation, which in turn prevents the assembly and release of new infectious virions.[1][2]





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Caption: Signaling pathway of IHVR-19029.

Administration Routes in Animal Studies

The primary administration routes for **IHVR-19029** in animal studies, predominantly in mouse models, are intraperitoneal (IP) injection and oral administration.[3]

Intraperitoneal (IP) Administration

IP injection has been the most common and effective route for achieving therapeutic concentrations of **IHVR-19029** in preclinical efficacy studies against viruses like Ebola and Marburg.[4]

Quantitative Data Summary: Intraperitoneal Administration in Mice



Parameter	Value	Animal Model	Reference
Dosage Range	50 - 200 mg/kg/dose	Balb/c mice	[3]
Efficacious Dose	75 mg/kg, twice daily (BID) for 10 days	Mice	[3]
Tolerability	Doses of 50–100 mg/kg three times a day (TID) for 5 days were well tolerated. Doses ≥ 150 mg/kg TID for 5 days showed signs of toxicity.	Balb/c mice	[3]
Vehicle	Phosphate buffered saline (PBS, pH 7.4) or 0.4% carboxymethylcellulos e	Balb/c mice	[3]
Injection Volume	100 μΙ	Mice	[3]

Pharmacokinetic Profile: Single IP Dose (75 mg/kg) in Balb/c Mice



Time Point	Plasma (ng/mL)	Liver (ng/g)	Spleen (ng/g)	Kidney (ng/g)	Lung (ng/g)	Heart (ng/g)
10 min	~15000	~20000	~15000	~25000	~10000	~8000
30 min	~8000	~18000	~12000	~20000	~8000	~6000
90 min	~2000	~15000	~10000	~15000	~6000	~4000
2 hr	~1000	~12000	~8000	~12000	~5000	~3000
4 hr	~500	~8000	~6000	~8000	~3000	~2000
6 hr	<500	~6000	~4000	~6000	~2000	~1500
8 hr	<500	~4000	~3000	~4000	~1500	~1000

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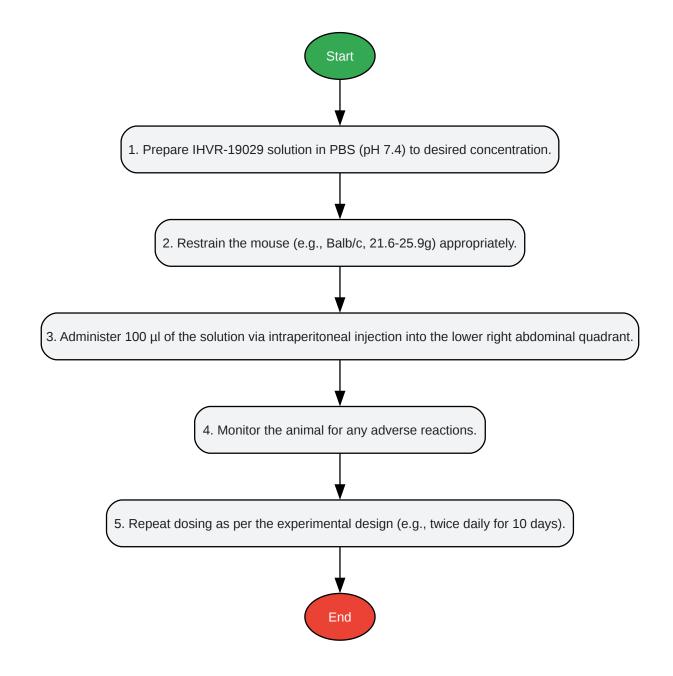
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Experimental Protocol: Intraperitoneal Administration





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Caption: Workflow for IP administration.

Detailed Steps:

- Preparation of Dosing Solution:
 - Weigh the required amount of IHVR-19029.



- Dissolve in sterile phosphate-buffered saline (PBS) at a pH of 7.4 to the desired final concentration (e.g., for a 75 mg/kg dose in a 25g mouse with a 100 μl injection volume, the concentration would be 18.75 mg/ml).
- Ensure the solution is fully dissolved and at room temperature before injection.
- Animal Handling and Injection:
 - Weigh the animal to determine the correct dose volume.
 - Properly restrain the mouse to expose the abdomen.
 - Using a 27-30 gauge needle, perform the intraperitoneal injection in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
 - Administer the calculated volume (typically 100 μl).
- · Post-injection Monitoring:
 - Observe the animal for any immediate adverse effects such as distress or signs of pain.
 - Monitor the animal's health and body weight throughout the study period, especially with repeated dosing.[3]

Oral Administration

Oral administration of **IHVR-19029** has been explored, but the parent compound exhibits low oral bioavailability.[3] This is attributed to poor absorption and potential off-target interactions with gastrointestinal glucosidases, which can lead to side effects like osmotic diarrhea. To overcome these limitations, ester prodrugs of **IHVR-19029** have been developed to enhance oral exposure.

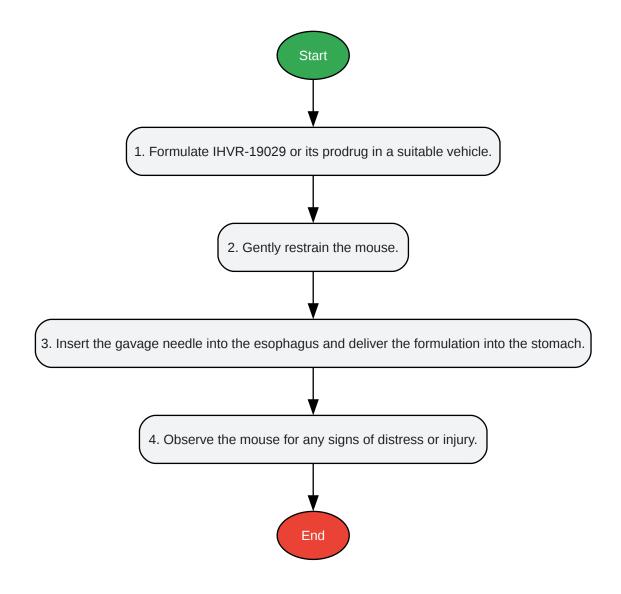
Quantitative Data Summary: Oral Administration in Mice (Prodrug Study)



Compoun d	Administr ation Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)	Oral Bioavaila bility (%)
IHVR- 19029	Oral	10	13 ± 3	0.25	19 ± 1	1.3
Prodrug 8 (Tetrabutyr ate)	Oral	10	134 ± 24	1	487 ± 117	33.1
Data represents the concentrati on of the parent compound (IHVR- 19029) in plasma after administrati on.						

Experimental Protocol: Oral Gavage Administration





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Caption: Workflow for oral gavage.

Detailed Steps:

Formulation:

 The choice of vehicle for oral administration is critical and may require optimization for solubility and stability. While not explicitly detailed for IHVR-19029 in the provided results, common vehicles for oral gavage include water, saline, or suspensions in carboxymethylcellulose.



- For prodrugs, the formulation should be designed to protect the ester linkages from premature hydrolysis in the gastrointestinal tract.
- · Animal Handling and Gavage:
 - Proper restraint is essential to prevent injury to the mouse.
 - A flexible-tipped gavage needle is recommended to minimize the risk of esophageal perforation.
 - The needle should be measured against the mouse to ensure it will reach the stomach without going too far.
 - The formulation is slowly administered directly into the stomach.
- Post-gavage Monitoring:
 - Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
 - Observe for gastrointestinal side effects, particularly with the parent compound.

Conclusion

The choice of administration route for **IHVR-19029** in animal studies significantly impacts its pharmacokinetic profile and efficacy. Intraperitoneal injection provides a reliable method for achieving therapeutic drug levels, while oral administration of the parent compound is limited by low bioavailability. The development of prodrugs presents a promising strategy to enhance oral exposure and mitigate gastrointestinal side effects. The detailed protocols and data presented here provide a foundation for designing and executing preclinical studies with **IHVR-19029**.

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